Eriochrome Black A
Overview
Description
Eriochrome Black A is an azo dye commonly used as a complexometric indicator in analytical chemistry. It is known for its ability to form complexes with metal ions, making it useful in titrations to determine the concentration of metal ions in solutions. This compound is particularly valuable in the determination of water hardness and the detection of rare earth metals.
Mechanism of Action
Target of Action
Eriochrome Black A, also known as Eriochrome Black T (EBT), is primarily used as an indicator in complexometric titrations . It forms a complex with metal ions, particularly calcium (Ca2+) and magnesium (Mg2+) ions . Among these, it binds more strongly to Mg2+ ions . These metal ions are the primary targets of this compound.
Mode of Action
The interaction of this compound with its targets involves the formation of a complex. In the presence of metal ions, the dye changes color, indicating the formation of the complex . This color change is due to the interaction of the dye with the metal ions, which alters the electronic structure of the dye and hence its absorption spectrum .
Biochemical Pathways
For example, it can be used to detect the presence of calcium and magnesium ions, which play crucial roles in various biological processes such as signal transduction, muscle contraction, and enzyme activity .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that the dye is soluble in water and alcohol, but insoluble in common organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by these solubility characteristics.
Result of Action
The primary result of this compound’s action is the formation of a colored complex with metal ions. This complex formation is used as an indicator in complexometric titrations, allowing for the detection and quantification of metal ions in a solution . The color change associated with this complex formation provides a visual indication of the presence of the target ions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the complex formation and hence the color change . Additionally, the presence of other ions in the solution can interfere with the dye’s ability to form a complex with its target ions . Furthermore, this compound is stable in the presence of light and heat, making it suitable for use in a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
Eriochrome Black A plays a significant role in biochemical reactions. It has the ability to form complexes with metal ions, such as calcium and magnesium . In its deprotonated form, this compound is blue. It turns red when it forms a complex with these metal ions . This property makes it a valuable tool in biochemical assays and titrations.
Cellular Effects
The effects of this compound on cells are not well-documented. It is known that many dyes can have significant impacts on cellular processes. For instance, some dyes can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form complexes with metal ions This involves binding interactions with these biomolecules
Temporal Effects in Laboratory Settings
It is known that the transformation from “fully wine red” to “fully blue with no trace of red” takes around 1mL .
Metabolic Pathways
It is known that this compound can form complexes with metal ions, suggesting that it may interact with enzymes or cofactors involved in metal ion metabolism .
Transport and Distribution
Given its ability to form complexes with metal ions, it may interact with transporters or binding proteins that handle these ions .
Subcellular Localization
Given its role as a complexometric indicator, it is likely to be found wherever its target metal ions are located within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eriochrome Black A typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The general reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is usually purified through recrystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Eriochrome Black A undergoes several types of chemical reactions, including:
Complexation: Forms complexes with metal ions such as calcium, magnesium, and rare earth metals.
Oxidation and Reduction: Can participate in redox reactions, although these are less common in its typical applications.
Substitution: The azo group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves reagents like ethylenediaminetetraacetic acid (EDTA) in a buffered solution at a specific pH.
Oxidation and Reduction: Requires oxidizing or reducing agents, though these reactions are not commonly utilized in its primary applications.
Substitution: May involve nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions are typically the metal complexes formed during titrations or substituted derivatives of the original compound.
Scientific Research Applications
Eriochrome Black A has a wide range of applications in scientific research:
Chemistry: Used as an indicator in complexometric titrations to determine metal ion concentrations.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Utilized in the dyeing and printing of textiles, particularly wool, silk, and nylon, as well as in leather dyeing.
Comparison with Similar Compounds
Similar Compounds
Eriochrome Black T: Another azo dye used for similar purposes but with slightly different chemical properties.
Calconcarboxylic Acid: Used as an indicator in complexometric titrations.
Murexide: Another complexometric indicator with applications in metal ion detection.
Uniqueness
Eriochrome Black A is unique in its specific binding affinity for certain metal ions and its stability under various pH conditions. This makes it particularly useful in applications requiring precise and reliable metal ion detection.
Properties
CAS No. |
3618-58-4 |
---|---|
Molecular Formula |
C20H13N3NaO7S |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30); |
InChI Key |
XNKRHNQHWZEAPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
16279-54-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 15710; NSC 73413; NSC-73413; NSC73413. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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